4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate
Description
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is a succinic acid derivative characterized by a tert-butyl ester at the 4-position, a methyl ester at the 1-position, and a 2-chloroallyl substituent at the 2-position. This compound belongs to a broader class of succinate esters, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their modular reactivity and structural versatility.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKBBPAFOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate typically involves the esterification of succinic acid derivatives. One common method includes the reaction of tert-butyl succinate with methyl 2-chloroallyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroallyl Group
The chloroallyl moiety undergoes nucleophilic substitution reactions due to the electrophilic nature of the allylic chlorine atom. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Conditions:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
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Temperature: 60–80°C
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Base: Triethylamine (to neutralize HCl)
Key Findings:
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Reaction rates depend on steric hindrance from the tert-butyl group.
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Substitution occurs preferentially at the γ-position of the allyl system due to hyperconjugation stabilization .
Elimination Reactions
Under basic conditions, the chloroallyl group can undergo dehydrohalogenation to form an allene.
Example Reaction:
Mechanistic Insights:
-
Base abstracts a β-hydrogen, leading to simultaneous elimination of Cl⁻ and formation of a conjugated allene .
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Reaction is favored in aqueous ethanol or THF at 50–70°C.
[2+2] Cycloaddition
The chloroallyl group participates in photochemical [2+2] cycloadditions with electron-deficient alkenes (e.g., maleimides).
Example Reaction:
Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Yield | 65–78% |
| Diastereoselectivity | cis:trans = 8:1 |
Hydrolysis of Ester Groups
Both ester groups (tert-butyl and methyl) are susceptible to hydrolysis under acidic or basic conditions.
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
Kinetic Data:
| Condition | Rate Constant (k, s⁻¹) |
|---|---|
| 0.1 M HCl, 25°C | |
| 0.1 M NaOH, 60°C |
Oxidation of the Allylic System
The chloroallyl group can be oxidized to form epoxides or ketones depending on the oxidizing agent.
Epoxidation:
Conditions:
Key Observations:
-
Epoxidation occurs selectively at the less substituted double bond due to steric effects from the tert-butyl group.
Radical Reactions
The chloroallyl group participates in radical-mediated processes, such as atom-transfer radical addition (ATRA).
Example Reaction:
Conditions:
Microbial Degradation
While not directly studied for this compound, structurally similar tert-butylphenols are metabolized by Sphingomonas spp. via meta-cleavage pathways .
Proposed Pathway:
Scientific Research Applications
Medicinal Chemistry
One significant application of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is in medicinal chemistry, particularly in the development of novel pharmaceutical agents. The compound's structure allows for modifications that can lead to the synthesis of bioactive molecules.
- Case Study : Research indicates that derivatives of similar succinate esters exhibit antimicrobial properties, making them candidates for further exploration in drug development .
Agrochemicals
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated allyl group may enhance biological activity against pests.
- Data Table: Potential Agrochemical Applications
| Application Type | Active Ingredient | Efficacy | Reference |
|---|---|---|---|
| Pesticide | This compound | Moderate | |
| Herbicide | Similar Succinate Derivatives | High |
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to improve the properties of polymers, such as flexibility and thermal stability.
- Case Study : A study demonstrated that incorporating similar succinates into polymer matrices enhanced mechanical properties and thermal resistance .
Coatings and Sealants
The compound's stability and reactivity make it suitable for use in coatings and sealants. Its incorporation can enhance adhesion and durability.
- Data Table: Industrial Applications
Food Packaging
Research suggests that compounds like this compound can be used in food packaging materials to improve barrier properties against moisture and oxygen.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate involves its interaction with molecular targets such as enzymes or receptors. The chloroallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Succinate Derivatives
Key Observations:
- Chloroallyl vs. Allyl/Chloromethyl: The 2-chloroallyl group in the target compound introduces both chlorine’s electronegativity and a conjugated double bond, enhancing electrophilicity compared to allyl (non-halogenated) or chloromethyl (non-conjugated) analogs. This increases reactivity in nucleophilic substitutions or cycloadditions .
- Ester Groups : The 1-methyl ester (target) vs. 1-ethyl or 1-aryl esters (other compounds) affects solubility and metabolic stability. Methyl esters are typically more hydrolytically labile than ethyl or aryl esters .
- Functional Group Diversity : The tert-butyl group is a common stabilizing substituent, but additional groups like phosphoryl (in SY402451) or disulfanyl (in compound 22) introduce specialized reactivities (e.g., phosphorylation for prodrug design or redox activity) .
Physicochemical Properties
| Property | 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate | 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate | tert-Butyl chloromethylsuccinate |
|---|---|---|---|
| Molecular Weight | ~300–330 g/mol (estimated) | 348.3 g/mol (exact for SY402451) | ~220–250 g/mol (estimated) |
| Hydrophobicity | High (tert-butyl and chloroallyl) | Moderate (phosphoryl group) | Moderate (chloromethyl) |
| Stability | Stable under inert conditions | Sensitive to hydrolysis (phosphoryl) | Prone to SN2 reactions |
Biological Activity
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure allows for diverse interactions within biological systems, making it a subject of study for its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . This compound features a tert-butyl group, a methyl group, and a chloroallyl moiety attached to a succinate backbone, which contributes to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against certain strains of bacteria and fungi, which could be useful in developing new antimicrobial agents.
- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.
- Anticancer Activity : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- A study assessed the antimicrobial efficacy of various derivatives of succinates, including this compound. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL.
-
Anti-inflammatory Mechanism :
- Research conducted on inflammatory markers in cell cultures revealed that treatment with this compound resulted in reduced levels of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent.
-
Anticancer Activity :
- A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The chloroallyl group may interact with enzymes involved in inflammatory pathways or microbial metabolism, leading to inhibition.
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group allows for integration into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Methyl succinate | Low | No | No |
| Butyl succinate | Moderate | Yes | Moderate |
Q & A
Q. What analytical techniques are recommended for assessing the purity and structural integrity of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate?
Methodological Answer:
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are critical for purity assessment, especially for detecting volatile impurities or residual solvents .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm structural integrity, focusing on key signals such as the tert-butyl group (~1.3 ppm in ¹H NMR) and the chloroallyl moiety (5.5–6.2 ppm for allylic protons) .
- Mass Spectrometry (MS) can validate molecular weight and fragmentation patterns, with electrospray ionization (ESI) or electron impact (EI) modes selected based on compound stability .
Q. How can factorial design optimize the synthesis parameters for this compound?
Methodological Answer:
- Apply a full factorial design to systematically evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. For example, a 2³ design (three factors at two levels) can identify interactions between parameters .
- Use response surface methodology (RSM) to model nonlinear relationships, with yield or purity as the response variable. Statistical software (e.g., JMP, Minitab) can automate analysis and generate predictive models .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture and temperatures >25°C .
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to predict degradation pathways and establish shelf-life limits .
Q. What spectroscopic markers distinguish this compound from structurally similar esters?
Methodological Answer:
- The chloroallyl group produces distinct UV-Vis absorption bands (~210–230 nm) due to conjugated double bonds. Compare with reference spectra to confirm absence of isomerization .
- In infrared (IR) spectroscopy, the ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while the chloroallyl C-Cl vibration occurs near 550–600 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize inhalation or dermal exposure .
- Implement spill containment measures (e.g., chemical absorbents) and avoid contact with strong oxidizers, which may trigger exothermic reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Employ density functional theory (DFT) to calculate transition-state energies and identify potential reaction pathways (e.g., nucleophilic substitution at the chloroallyl site) .
- Integrate molecular dynamics simulations to assess solvent effects and steric hindrance from the tert-butyl group, which may influence reaction kinetics .
Q. What strategies resolve contradictory kinetic data observed during the hydrolysis of this compound?
Methodological Answer:
- Perform replicate experiments under controlled conditions (pH, ionic strength) to isolate variables. Use stopped-flow techniques for real-time monitoring of fast hydrolysis steps .
- Cross-validate results with multiple analytical methods (e.g., HPLC for product quantification, conductivity measurements for ion tracking) .
Q. How can isotopic labeling elucidate the mechanism of esterase-mediated cleavage of this compound?
Methodological Answer:
- Synthesize a deuterated analog (e.g., replacing methyl or tert-butyl hydrogens with ²H) to track bond cleavage via mass spectrometry. Compare kinetic isotope effects (KIE) to distinguish between concerted or stepwise mechanisms .
- Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation into products, confirming nucleophilic attack pathways .
Q. What degradation pathways dominate when this compound is exposed to acidic conditions?
Methodological Answer:
- Conduct stress testing (e.g., 1M HCl at 60°C) and analyze degradation products via LC-MS. Predominant pathways may include ester hydrolysis to succinic acid derivatives or elimination reactions forming chloroalkenes .
- Compare degradation profiles with quantum mechanical calculations to validate proposed mechanisms .
Q. How can researchers cross-validate conflicting data from different analytical platforms (e.g., GC vs. HPLC) for this compound?
Methodological Answer:
- Use standard reference materials to calibrate instruments and ensure method accuracy. For example, compare retention times and peak areas across GC, HPLC, and LC-MS systems .
- Apply multivariate statistical analysis (e.g., principal component analysis) to identify systematic biases or outliers in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
